4-[4-(4,5-Dicyano-2-nitrophenyl)piperazin-1-yl]-5-nitrobenzene-1,2-dicarbonitrile
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Overview
Description
4-[4-(4,5-Dicyano-2-nitrophenyl)piperazin-1-yl]-5-nitrobenzene-1,2-dicarbonitrile is a complex organic compound characterized by its unique structure, which includes multiple nitro and cyano groups attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4,5-Dicyano-2-nitrophenyl)piperazin-1-yl]-5-nitrobenzene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a piperazine derivative reacts with a nitro-substituted benzene compound under controlled conditions. The reaction often requires the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under specific temperature and pressure conditions to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4,5-Dicyano-2-nitrophenyl)piperazin-1-yl]-5-nitrobenzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The cyano groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or alcohols can react with the cyano groups under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups typically yields amine derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
4-[4-(4,5-Dicyano-2-nitrophenyl)piperazin-1-yl]-5-nitrobenzene-1,2-dicarbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those with potential antibacterial and anticancer properties.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and conductive polymers.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism by which 4-[4-(4,5-Dicyano-2-nitrophenyl)piperazin-1-yl]-5-nitrobenzene-1,2-dicarbonitrile exerts its effects is primarily through its interaction with specific molecular targets. The nitro and cyano groups can form strong interactions with enzymes and receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit the proliferation of endothelial cells by interfering with key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4,5-Dicyano-1,2,3-Triazole: Another compound with multiple cyano groups, used in energetic materials and medicinal chemistry.
4-(4-Nitrophenyl)-1-piperazinyl]phenol: A related compound used as an intermediate in the synthesis of triazole medicines.
Uniqueness
4-[4-(4,5-Dicyano-2-nitrophenyl)piperazin-1-yl]-5-nitrobenzene-1,2-dicarbonitrile is unique due to its combination of nitro and cyano groups attached to a piperazine ring, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials.
Properties
Molecular Formula |
C20H12N8O4 |
---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
4-[4-(4,5-dicyano-2-nitrophenyl)piperazin-1-yl]-5-nitrobenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C20H12N8O4/c21-9-13-5-17(19(27(29)30)7-15(13)11-23)25-1-2-26(4-3-25)18-6-14(10-22)16(12-24)8-20(18)28(31)32/h5-8H,1-4H2 |
InChI Key |
SRSYLIGGUCSGKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-])C3=C(C=C(C(=C3)C#N)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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